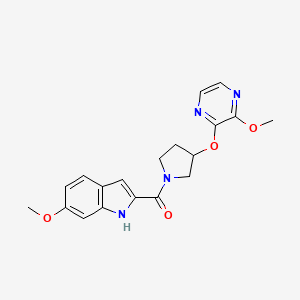

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule with unique structural features. It integrates elements from indole and pyrazine, contributing to its distinct biological and chemical properties. Its wide range of applications in various fields makes it a molecule of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:

Formation of the Indole Derivative: : The initial step involves synthesizing the 6-methoxy-1H-indole derivative through reactions such as the Fischer indole synthesis.

Coupling with Pyrazine: : The next step is the attachment of the pyrazine moiety to the indole structure via etherification.

Addition of the Pyrrolidine Ring: : The final step involves introducing the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, solvent choice, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly on the methoxy groups, converting them into corresponding aldehydes or acids.

Reduction: : Reduction reactions can target the methanone group, converting it into an alcohol.

Substitution: : The aromatic rings (indole and pyrazine) can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituting Agents: : Halogenating agents, alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example:

Oxidation: : Conversion to carboxylic acids or aldehydes.

Reduction: : Formation of alcohols.

Substitution: : Derivatives with different functional groups attached to the indole or pyrazine rings.

Scientific Research Applications

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is used in diverse scientific research fields:

Chemistry: : As a building block for synthesizing more complex organic molecules.

Biology: : Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: : Explored for pharmacological activities, including potential therapeutic effects on various biological targets.

Industry: : Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The exact mechanism of action of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone depends on its application:

Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: : The compound can influence various biochemical pathways, potentially affecting cellular processes such as signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

(6-hydroxy-1H-indol-2-yl)(3-((3-hydroxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

(6-ethoxy-1H-indol-2-yl)(3-((3-ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Unique Aspects

Compared to these similar compounds, (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone:

Possesses methoxy groups, enhancing its solubility and reactivity.

Exhibits unique pharmacokinetic and pharmacodynamic profiles due to its specific structural features.

This unique combination of functional groups and ring systems makes it a versatile compound for various scientific and industrial applications.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , with CAS number 1903870-08-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C20H21N3O3, with a molecular weight of 351.4 g/mol . The structure includes an indole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1903870-08-5 |

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following points summarize key findings:

- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, particularly in melanoma and colorectal cancer models. For instance, it exhibited an IC50 value of approximately 200 nM against the HCT116 colorectal cancer cell line, indicating potent antiproliferative effects .

- Mechanisms of Action : The primary mechanism appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Variations in the indole and pyrrolidine structures significantly affect biological activity. For example, modifications at specific positions on the indole ring have been shown to enhance or diminish potency against cancer cells .

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Study on Melanoma Xenografts : In a murine model using A375 melanoma cells, administration of the compound resulted in a tumor growth inhibition rate of 73.9% without significant weight loss, demonstrating its therapeutic potential .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound led to an accumulation of cancer cells in the G2/M phase of the cell cycle, further supporting its role as a mitotic inhibitor .

Comparative Analysis

The following table compares the biological activity of this compound with other known anticancer compounds:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (6-methoxy-indole) | 200 | Tubulin polymerization inhibitor |

| Colchicine | 7500 | Tubulin polymerization inhibitor |

| Combretastatin A-4 | 1100 | Tubulin polymerization inhibitor |

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWZYSHTGDHCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.